molecular formula C17H17BrO B1293205 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone CAS No. 898793-87-8

4'-Bromo-3-(2,4-dimethylphenyl)propiophenone

Cat. No. B1293205
M. Wt: 317.2 g/mol
InChI Key: HOMOEPVPSBGMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4'-Bromo-3-(2,4-dimethylphenyl)propiophenone" is not directly synthesized or analyzed in the provided papers. However, the papers do discuss related brominated compounds and their synthesis, which can provide insights into the chemical behavior and properties of brominated aromatic compounds. For instance, bromination reactions and the synthesis of various bromophenols are common themes across the papers, indicating a general interest in the modification of phenolic compounds for various applications, including their biological activities .

Synthesis Analysis

The synthesis of brominated aromatic compounds is a key focus in several studies. For example, the total synthesis of a naturally occurring brominated compound was achieved starting from a brominated methoxyphenyl methanol, indicating the utility of brominated intermediates in complex synthesis . Another study describes the synthesis of a dibrominated dithieno compound from a brominated thiophene, showcasing the versatility of brominated precursors in heterocyclic chemistry . Bromination and demethylation reactions are also employed to synthesize derivatives of diphenylmethanone, further demonstrating the importance of bromination in synthetic chemistry .

Molecular Structure Analysis

The molecular structure and properties of brominated compounds are often characterized using techniques such as single-crystal X-ray diffraction and NMR spectroscopy. For instance, the single crystal structure of a dimethyl-dithieno compound was determined, providing insights into its packing and electronic properties . Similarly, the structures of synthesized bromophenols were confirmed using NMR and IR spectroscopy, which are crucial for understanding the molecular arrangement and potential reactivity of such compounds .

Chemical Reactions Analysis

Brominated phenols undergo various chemical reactions, including electrophilic substitution with rearrangement. The bromination of dimethylphenol can lead to a variety of products depending on the reaction conditions, illustrating the complexity of reactions involving brominated intermediates . Phase transfer catalysis is another method used to polymerize brominated phenols, indicating the potential of these compounds in material science applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds, such as solubility, vapor pressure, and reactivity, are important for their application in different fields. For example, the log K(ow), water solubility, vapor pressure, and Henry's Law constant of a specific nonylphenol isomer were determined to predict its environmental behavior . The antioxidant properties of bromophenols were also assessed using various in vitro assays, suggesting their potential as effective antioxidants . Additionally, the inhibitory properties of novel bromophenols against human carbonic anhydrase II were investigated, highlighting their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Analytical Applications

4'-Bromo-3-(2,4-dimethylphenyl)propiophenone and its derivatives have been actively explored for their potential applications in various fields of scientific research, particularly in synthetic and analytical chemistry.

  • Synthesis of Bromophenols and Derivatives :

    • Bromophenols, including compounds similar to 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone, have been synthesized and studied for their inhibitory properties. For instance, some bromophenols have been investigated for their potential as carbonic anhydrase inhibitors, suggesting applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
  • Analytical Method Development :

    • In the analytical chemistry domain, derivatives of compounds similar to 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone have been used to develop methods for determining bromide in various samples. For instance, a method involving the conversion of bromide into bromophenols followed by gas chromatography-mass spectrometry has been reported, highlighting the role of such compounds in enhancing analytical procedures (Mishra et al., 2001).

Environmental and Biological Studies

The relevance of compounds structurally related to 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone extends to environmental and biological research, emphasizing their multifaceted applications.

  • Environmental Toxicity Assessment :

    • Studies have been conducted to understand the toxicity of phenolic compounds, including those structurally related to 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone, in various environmental settings. For example, the impact of bromophenols on the dehydrogenase activity of bacteria in petroleum refinery wastewater has been evaluated, providing insights into the environmental and ecological risks posed by such compounds (Nweke & Okpokwasili, 2010).
  • Biological Activity and Drug Design :

    • Bromophenols and their derivatives have been explored for their biological activities, leading to potential applications in drug design and development. For instance, the inhibitory effects of newly synthesized bromophenols on human cytosolic carbonic anhydrase have been studied, indicating their potential in the development of novel therapeutic agents (Xi et al., 2011).

Material Science and Industrial Applications

Compounds like 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone have also found applications in material science and industry, demonstrating their versatility.

  • Development of Functional Materials :
    • In material science, derivatives of 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone have been used in the synthesis of functional materials. For example, disperse dyes based on enaminones derived from compounds similar to 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone have been synthesized and characterized, indicating their potential use in industrial dyeing processes (Elapasery et al., 2020).

properties

IUPAC Name

1-(4-bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMOEPVPSBGMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644679
Record name 1-(4-Bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-3-(2,4-dimethylphenyl)propiophenone

CAS RN

898793-87-8
Record name 1-(4-Bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.